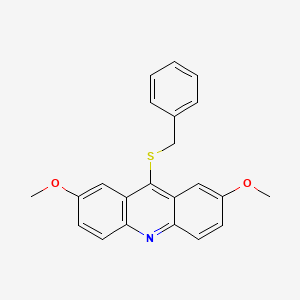

9-(Benzylthio)-2,7-dimethoxyacridine

Description

Structure

3D Structure

Properties

CAS No. |

827303-15-1 |

|---|---|

Molecular Formula |

C22H19NO2S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

9-benzylsulfanyl-2,7-dimethoxyacridine |

InChI |

InChI=1S/C22H19NO2S/c1-24-16-8-10-20-18(12-16)22(26-14-15-6-4-3-5-7-15)19-13-17(25-2)9-11-21(19)23-20/h3-13H,14H2,1-2H3 |

InChI Key |

XFBACNNHZDSCFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCC4=CC=CC=C4)OC |

Origin of Product |

United States |

Mechanistic Investigations of 9 Benzylthio 2,7 Dimethoxyacridine

Molecular Interactions with Biological Macromolecules

The biological effects of acridine (B1665455) derivatives are predominantly initiated through direct interactions with macromolecules essential for cellular function, namely DNA and various enzymes.

DNA Intercalation Mechanisms of Acridine Scaffolds

The planar, tricyclic ring system of the acridine molecule is ideally shaped to insert itself between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a hallmark of the acridine class of compounds and is a primary mechanism behind their biological activity. The intercalation of the acridine scaffold leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription.

The stability and specificity of this intercalation are influenced by the substituents on the acridine ring. In the case of 9-(benzylthio)-2,7-dimethoxyacridine, the benzylthio group at the 9-position is expected to protrude into the major or minor groove of the DNA, further stabilizing the intercalated complex through additional van der Waals or hydrophobic interactions. The dimethoxy groups at the 2 and 7-positions, being electron-donating, can modulate the electronic properties of the acridine ring, potentially enhancing its binding affinity for DNA.

Studies on other 9-substituted acridines have consistently demonstrated their ability to intercalate into DNA. For instance, various 9-aminoacridine (B1665356) derivatives have been shown to bind to DNA and inhibit cellular processes. nih.gov The binding constants for some 3,9-disubstituted acridines have been determined to be in the range of 2.81–9.03 × 10⁴ M⁻¹, indicating a strong interaction with DNA. mdpi.com It is highly probable that this compound would exhibit similar DNA binding properties.

Table 1: DNA Binding Properties of Related Acridine Derivatives

| Compound Class | DNA Binding Mode | Typical Binding Constants (M⁻¹) | Reference |

|---|---|---|---|

| 9-Aminoacridines | Intercalation | Not specified, but shown to interfere with DNA processes | nih.gov |

| 3,9-Disubstituted Acridines | Intercalation | 2.81–9.03 × 10⁴ | mdpi.com |

Enzyme Inhibition Studies (e.g., Topoisomerase I and II)

A major consequence of DNA intercalation by acridine compounds is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are crucial for resolving the topological challenges that arise during DNA replication, transcription, and repair. There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which creates double-strand breaks.

Acridine derivatives can act as topoisomerase poisons by stabilizing the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell death. Amsacrine, a well-known 9-anilinoacridine (B1211779), is a classic example of a topoisomerase II poison.

Alternatively, some acridines function as catalytic inhibitors, interfering with the enzyme's activity without trapping the cleavage complex. nih.gov Studies on a panel of 9-aminoacridine derivatives have shown them to be catalytic inhibitors of topoisomerase II. iiarjournals.org

Given the structural similarities, this compound is a strong candidate for a topoisomerase inhibitor. The specific nature of its inhibition—whether it acts as a poison or a catalytic inhibitor of topoisomerase I or II—would depend on the precise interactions of its substituents with the enzyme-DNA complex. For example, certain 3,9-disubstituted acridines have demonstrated potent inhibitory activity against topoisomerase I. mdpi.com Similarly, some acridine derivatives have shown significant inhibitory potential against topoisomerase IIB, with IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Topoisomerase Inhibition by Related Acridine Derivatives

| Compound/Class | Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Acridinyl Ligand 8 | Topoisomerase IIB | 0.52 | Not specified | nih.gov |

| Acridinyl Ligand 9 | Topoisomerase IIB | 0.86 | Not specified | nih.gov |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 | Poison | nih.gov |

| 9-Aminoacridine Derivatives | Topoisomerase II | Not specified | Catalytic Inhibitor | nih.goviiarjournals.org |

| 3,9-Disubstituted Acridines | Topoisomerase I | Potent Inhibition | Not specified | mdpi.com |

Potential for Other Enzyme and Receptor Modulation

Beyond topoisomerases, the acridine scaffold can interact with a range of other enzymes and receptors. The specific substitutions on the acridine ring play a crucial role in determining these additional targets. While no specific data exists for this compound, related heterocyclic compounds have been shown to modulate various biological pathways. For instance, the dimethoxy substitution pattern is found in compounds that act as selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov Furthermore, other heterocyclic structures are known to inhibit enzymes like deubiquitinating enzymes. The diverse pharmacological profiles of acridine derivatives suggest that this compound could potentially interact with other cellular targets, although this remains to be experimentally verified.

Cellular Pathway Perturbations Induced by the Compound

The molecular interactions of this compound are expected to translate into significant disruptions of cellular processes, leading to specific cellular responses.

Modulation of DNA Replication and Transcription Processes

By intercalating into DNA and inhibiting topoisomerases, this compound would almost certainly disrupt DNA replication and transcription. The presence of the bulky benzylthio group in a DNA groove could physically obstruct the passage of DNA and RNA polymerases, thereby halting these fundamental processes. The stabilization of topoisomerase-DNA cleavage complexes would introduce strand breaks, further impeding replication and transcription. This mode of action is a well-established consequence of treatment with many acridine-based compounds. mdpi.com

Cellular Responses and Apoptosis Induction

The cellular damage induced by the disruption of DNA integrity and enzyme function, particularly the accumulation of DNA strand breaks, typically triggers a cellular stress response. This can lead to cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too severe, the cell will be directed towards programmed cell death, or apoptosis.

Many acridine derivatives are known to induce apoptosis in cancer cells. For example, certain 9-aminoacridine derivatives have been shown to induce a G1-S phase arrest followed by apoptotic cell death. nih.gov The induction of apoptosis by acridine-based compounds has been confirmed through assays such as poly (ADP-ribose) polymerase (PARP) cleavage. iiarjournals.org It is highly probable that this compound would also be capable of inducing apoptosis as a downstream consequence of its interaction with DNA and topoisomerases.

Table 3: Cellular Responses to Related Acridine Derivatives

| Compound Class | Cellular Effect | Cell Lines | Reference |

|---|---|---|---|

| Acridinyl Ligands | Cell cycle arrest at G2/M phase, pro-apoptotic activity | MCF7, DU-145 | nih.gov |

| 9-Aminoacridine Derivatives | G1-S phase arrest, apoptosis | Pancreatic cancer cells | nih.gov |

Based on a comprehensive analysis of the known biological activities of structurally related acridine compounds, it is reasonable to predict that this compound will function as a DNA intercalator and a topoisomerase inhibitor. These molecular interactions are expected to disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The presence of the 9-benzylthio and 2,7-dimethoxy substituents likely modulates the potency and specificity of these interactions. While this article provides a robust, evidence-based framework for the likely mechanistic investigations of this compound, direct experimental studies are necessary to definitively confirm these hypotheses and to fully elucidate its unique biological profile.

Role in Intracellular Redox Homeostasis and Reactive Oxygen Species Generation

The equilibrium of intracellular redox homeostasis is a critical factor in cell survival and function. Disruptions to this balance, often through the generation of reactive oxygen species (ROS), can trigger cellular signaling pathways leading to various outcomes, including apoptosis. The role of sulfur-containing compounds in influencing these processes has been a subject of significant research.

In the context of acridine derivatives, the introduction of a benzylthio- group at the 9-position, as seen in this compound, is a key structural feature that likely influences its interaction with the cellular redox environment. While direct studies on this specific compound's effect on redox homeostasis are emerging, the broader class of thioether-containing molecules and related quinone structures provides valuable insights. For instance, derivatives of 5,8-dimethoxy-1,4-naphthoquinone have been shown to induce apoptotic cell death by increasing cellular ROS levels. nih.gov Specifically, the compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) demonstrated a significant increase in ROS levels in liver cancer cells, which was linked to the induction of apoptosis. nih.gov This effect was reversible by the ROS scavenger N-acetyl-L-cysteine, confirming the central role of oxidative stress in its mechanism of action. nih.gov

The generation of ROS by such compounds can be influenced by their chemical structure and the cellular environment. Arylhydroxylamine metabolites of certain drugs are known to generate cellular oxidative stress by forming ROS. nih.gov The potency and consequences of this ROS generation can differ significantly between related compounds, suggesting that subtle structural modifications can have a profound impact on their biological activity. nih.gov The disruption of redox homeostasis is being explored as a therapeutic strategy, with some approaches focusing on modulating the levels of key molecules like NADPH and glutathione (B108866) (GSH), which are essential for maintaining the cellular antioxidant capacity. nih.gov

While the precise mechanisms for this compound are still under full investigation, it is plausible that its benzylthio- moiety plays a crucial role in mediating interactions within the cellular redox system, potentially leading to ROS generation and subsequent biological effects.

Theoretical and Computational Chemistry Approaches to Mechanism Elucidation

To complement experimental studies, theoretical and computational methods offer powerful tools to investigate the mechanisms of action of bioactive compounds at a molecular level. These approaches can provide detailed insights into drug-target interactions, electronic properties, and structure-activity relationships.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of small molecules to biological macromolecules, such as proteins and nucleic acids. For a compound like this compound, these simulations can identify potential binding sites on target proteins and elucidate the key intermolecular interactions that stabilize the complex.

While specific molecular docking studies for this compound are not yet widely published, the general methodology involves docking the ligand into the active site of a target protein. The resulting binding poses are then scored based on the predicted binding affinity. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a physiological environment. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different parts of a molecule.

For this compound, quantum chemical calculations could be used to:

Determine the molecular geometry and conformational preferences.

Calculate the electrostatic potential surface to identify regions susceptible to electrophilic or nucleophilic attack.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and electron-donating or -accepting capabilities. The energy gap between the HOMO and LUMO can be an indicator of the molecule's kinetic stability.

Model potential metabolic transformations, such as oxidation of the sulfur atom or demethylation of the methoxy (B1213986) groups.

These theoretical insights can help to explain the observed biological activities and guide the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can provide insights into the mechanism of action and be used to predict the activity of new, untested compounds.

A QSAR study on a series of acridine derivatives, including analogs of this compound, would typically involve the following steps:

Data Collection: Assembling a dataset of compounds with their measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Structure Activity Relationship Sar Studies of 9 Benzylthio 2,7 Dimethoxyacridine and Analogues

Impact of Acridine (B1665455) Ring Substitution on Biological Activity

The substitution pattern on the acridine core is a critical determinant of the biological activity of this class of compounds. The strategic placement of functional groups can significantly modulate physicochemical properties such as electron density, lipophilicity, and steric profile, which in turn influences their interaction with biological targets.

Influence of Methoxy (B1213986) Groups at C2 and C7 on Activity Profile

The presence of methoxy groups at the C2 and C7 positions of the acridine ring is a key feature of the parent compound. Electron-donating groups, such as methoxy substituents, are known to generally enhance the anticancer activity of acridine derivatives. nih.gov For instance, studies on other acridine series have revealed that the introduction of a methoxy group at the C2 position can lead to a notable increase in cytotoxic potency. nih.gov This enhancement is often attributed to the increased electron density on the acridine ring system, which can facilitate more effective intercalation with DNA, a primary mechanism of action for many acridine-based agents. The symmetrical disubstitution at C2 and C7 in 9-(benzylthio)-2,7-dimethoxyacridine may further amplify this effect, potentially leading to a favorable activity profile.

Significance of the 9-Benzylthio Moiety

The substituent at the 9-position of the acridine ring is arguably one of the most critical determinants of its biological activity. The 9-benzylthio group in the titular compound introduces a unique combination of a flexible thioether linkage and an aromatic benzyl (B1604629) ring, both of which are amenable to structural modifications for SAR studies.

Variations in the Thioether Linkage and its Effects

The thioether linkage at the 9-position is a key structural motif. Studies on various 9-thioacridine derivatives have indicated that this linkage is compatible with cytotoxic activity. Replacing the thioether with other linkers, such as an amino group to form 9-aminoacridines, can lead to compounds with different, and often more potent, biological activities. mdpi.com The nature of the atom connecting the side chain to the acridine core influences the bond angle, length, and rotational freedom, all of which can impact how the molecule fits into the binding pocket of its biological target. Systematic variations of the thioether to a sulfoxide (B87167) or sulfone, for instance, would modulate the electronic and steric properties, providing valuable insights into the SAR.

Structural Modifications of the Benzyl Group and their Functional Implications

The benzyl group of the 9-benzylthio moiety offers a versatile platform for structural modifications. The introduction of various substituents on the phenyl ring of the benzyl group can significantly impact the compound's biological activity. For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire side chain, which may, in turn, affect its interaction with biological macromolecules. Furthermore, modifying the size and lipophilicity of the benzyl group by introducing bulky or polar substituents can influence the compound's ability to cross cell membranes and its affinity for the target site.

Comparative Analysis with Other 9-Substituted Acridines

To fully appreciate the contribution of the 9-benzylthio moiety, it is instructive to compare its effects with those of other substituents at the 9-position. A vast body of research exists on 9-aminoacridine (B1665356) derivatives, which have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com For instance, certain 9-aminoacridine derivatives have shown potent activity against various cancer cell lines. nih.gov Comparing the cytotoxic profiles of this compound with its 9-amino and 9-phenoxy analogues would provide a clearer understanding of the role the thioether linkage and the benzyl group play in modulating the biological response. Studies on 9-(phenylthio)acridines have reported moderate cytotoxicity against leukemia cell lines, suggesting that the sulfur linkage is a viable option for maintaining biological activity. nih.gov

Design Principles for Enhanced Selectivity and Potency

Rational Design Strategies Based on SAR Data

No Structure-Activity Relationship (SAR) data for this compound or its close analogues could be located in the searched scientific literature. Therefore, a discussion on rational design strategies based on such data cannot be provided.

Computational Screening and Virtual Library Design

There is no information available regarding computational screening or the design of virtual libraries based on the this compound scaffold.

Advanced Analytical Methodologies for 9 Benzylthio 2,7 Dimethoxyacridine Research

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the analysis of acridine (B1665455) derivatives, providing high-resolution separation and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of acridine compounds. While specific HPLC methods for 9-(Benzylthio)-2,7-dimethoxyacridine are not extensively detailed in publicly available literature, the principles of HPLC are widely applied to similar molecules. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the acridine ring system.

Capillary Electrophoresis and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, with advantages such as low sample and reagent consumption. mdpi.com For neutral compounds like many acridine derivatives, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) is particularly useful. wikipedia.orgnews-medical.netasdlib.org

While direct applications of MEKC to this compound are not prominently documented, its successful use in the analysis of other hydrophobic compounds and drugs makes it a highly relevant and powerful tool for such research. asdlib.orgnih.gov

Advanced Detection Techniques (e.g., Spectrofluorimetry, Mass Spectrometry)

To enhance the sensitivity and specificity of chromatographic methods, advanced detection techniques are often coupled with separation systems.

Spectrofluorimetry: Many acridine derivatives exhibit native fluorescence, a property that can be exploited for highly sensitive detection. researchgate.netresearchgate.netrsc.org A spectrofluorimetric detector, when coupled with HPLC or CE, can provide quantification at much lower concentrations than UV-Vis detection. The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference. Derivative spectrofluorimetry can also be employed to resolve overlapping spectral bands from multiple fluorescent compounds in a mixture. nih.gov

Mass Spectrometry (MS): The coupling of HPLC or CE with a mass spectrometer (LC-MS or CE-MS) provides not only quantification but also structural information, confirming the identity of the analyte. MS detectors measure the mass-to-charge ratio of ionized molecules, offering a high degree of specificity. This is particularly valuable when analyzing complex biological samples where multiple compounds may have similar retention times.

Spectroscopic Techniques for Interaction Studies

Spectroscopic methods are invaluable for investigating the non-covalent interactions between this compound and biological targets.

UV-Vis and Fluorescence Spectroscopy for DNA/Protein Binding

UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used to study the binding of small molecules to DNA. The interaction of a compound with DNA can lead to changes in the UV-Vis absorption spectrum of the compound and/or the DNA. mdpi.com Intercalation, where the molecule inserts itself between the base pairs of DNA, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). mdpi.com In contrast, groove binding often causes hyperchromism (an increase in absorbance). researchgate.net By titrating a solution of DNA with increasing concentrations of the acridine derivative and monitoring the spectral changes, the binding mode and the binding constant (Kb) can be determined. researchgate.netnih.govut.ac.irmdpi.com

Fluorescence Spectroscopy: This method is highly sensitive for studying binding interactions, particularly if the compound is fluorescent. The fluorescence intensity and the position of the emission maximum of the acridine derivative can change upon binding to a macromolecule like DNA or a protein. Quenching or enhancement of fluorescence can provide information about the binding process. Competitive binding assays, using a known DNA intercalator as a fluorescent probe, can also elucidate the binding mode.

Illustrative Data for DNA Binding Analysis:

| Parameter | Description | Typical Observation for Intercalation | Typical Observation for Groove Binding |

| UV-Vis | |||

| Δλ (nm) | Shift in wavelength of maximum absorbance | Bathochromic (Red Shift) mdpi.com | Minimal shift or Hypsochromic (Blue Shift) researchgate.net |

| Absorbance Change | Change in molar absorptivity | Hypochromism (Decrease) mdpi.com | Hyperchromism (Increase) researchgate.net |

| Fluorescence | |||

| Emission Intensity | Change in fluorescence output | Quenching or Enhancement | Quenching or Enhancement |

| Emission λmax | Shift in emission wavelength | Shift upon binding | Shift upon binding |

Nuclear Magnetic Resonance (NMR) for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about the interaction between a small molecule and a macromolecule at the atomic level. By monitoring changes in the chemical shifts of the protons of the acridine derivative and the DNA or protein upon complex formation, the specific binding site and the conformation of the complex can be determined.

For example, in the case of DNA binding, changes in the chemical shifts of the protons on the acridine ring and the benzylthio group, as well as the protons of the DNA base pairs and sugar-phosphate backbone, can map the points of interaction. This can definitively distinguish between intercalation and groove binding and provide insights into the orientation of the molecule within the binding site.

Electrochemical Methods in Acridine Research

Electrochemical methods are powerful tools for investigating the redox properties of electroactive molecules such as acridine derivatives. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are frequently employed to study the oxidation and reduction behavior of these compounds, providing insights into their reaction mechanisms, stability, and potential interactions. nih.govnih.gov

The electrochemical behavior of acridine derivatives is largely influenced by the nature and position of substituents on the acridine core. acs.org For instance, the nitrogen atom in the acridine ring (N10) and other electroactive regions, such as exocyclic nitrogen atoms, are often involved in redox processes. nih.gov Studies on various acridine derivatives have shown that they can undergo multi-electron oxidation and reduction processes, which are often diffusion-controlled. nih.gov

In the context of this compound, the electron-donating methoxy (B1213986) groups at positions 2 and 7, and the benzylthio group at position 9, are expected to significantly influence its electrochemical properties. The methoxy groups would likely increase the electron density of the acridine system, potentially making it easier to oxidize compared to unsubstituted acridine. Conversely, the bulky benzylthio group at the 9-position might introduce steric hindrance, which could affect the ease of oxidation. acs.org

Cyclic voltammetry studies on similar acridine derivatives have often revealed irreversible oxidation processes. acs.orgacs.org The initial step is typically the loss of an electron to form a cation radical, which can then undergo further reactions. acs.org For N-substituted acridines, the oxidation can lead to the formation of a stable acridinium (B8443388) salt. acs.org The specific oxidation potential would be characteristic of the compound's structure.

A hypothetical cyclic voltammogram for this compound might exhibit an irreversible oxidation peak at a specific potential. The exact potential would need to be determined experimentally, but based on studies of other substituted acridines, it would likely be influenced by the solvent and supporting electrolyte used. acs.org The scan rate dependence of the peak current and potential can provide further information about the reaction mechanism. acs.org

Differential pulse voltammetry, a more sensitive technique, could be used for the quantitative determination of this compound. nih.gov This technique is particularly useful for detecting low concentrations of the analyte.

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry that confirms an analytical method is suitable for its intended purpose. unodc.org It involves a series of experiments to evaluate the performance characteristics of the method, ensuring the results are reliable, reproducible, and accurate. unodc.orgchromatographyonline.com For the quantitative analysis of this compound, likely using a technique such as High-Performance Liquid Chromatography (HPLC), the following validation parameters are essential.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.comnih.gov

Repeatability is assessed by analyzing replicate samples of the same concentration within a short period by the same analyst using the same instrument.

Intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different instruments to assess the method's ruggedness. nih.gov

Accuracy is the closeness of the analytical result to the true or accepted reference value. chromatographyonline.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. amazonaws.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net This is determined by analyzing a series of standards at different concentrations and plotting the response versus concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. amazonaws.com

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Below is a hypothetical data table illustrating the results of precision and accuracy studies for the analysis of this compound by HPLC.

Table 1: Hypothetical Precision and Accuracy Data for HPLC Analysis of this compound

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

|---|---|---|---|

| 1.0 | 1.5 | 2.1 | 98.5 |

| 10.0 | 0.8 | 1.2 | 101.2 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. unodc.org It is often estimated based on the signal-to-noise ratio, typically a ratio of 3:1. unodc.org

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com The LOQ is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1.

For a sensitive analytical method like HPLC, the LOD and LOQ for this compound would be expected to be in the low µg/mL or even ng/mL range, depending on the detector used.

Table 2: Hypothetical Detection and Quantitation Limits for HPLC Analysis of this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.1 µg/mL |

Emerging Research Directions and Future Perspectives for 9 Benzylthio 2,7 Dimethoxyacridine

Exploration of Novel Biological Targets

Historically, acridine (B1665455) derivatives have been primarily investigated as DNA intercalating agents and topoisomerase inhibitors. nih.govresearchgate.net The planar nature of the acridine ring facilitates its insertion between DNA base pairs, disrupting DNA replication and transcription, which is a key mechanism of their anticancer effects. researchgate.netnih.gov However, the vast complexity of cellular signaling pathways presents a wealth of other potential targets.

Future research will likely focus on identifying new protein targets for 9-(benzylthio)-2,7-dimethoxyacridine. Kinases, a family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer, represent a promising class of targets. rsc.orgresearchgate.net For instance, some acridine derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and Src kinase, both of which are involved in cancer progression. nih.gov The substitution pattern on the acridine scaffold is critical for determining its target specificity and biological activity. researchgate.net

Development of Multi-Targeting Approaches

The concept of "one drug, multiple targets" is gaining traction in drug discovery as a strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov Acridine scaffolds are well-suited for the development of multi-target agents due to their versatile chemical nature, which allows for the introduction of various functional groups to interact with different biological targets simultaneously. nih.gov

Future work could involve the rational design of derivatives of this compound that not only interact with DNA but also inhibit key enzymes involved in cancer cell survival and proliferation. researchgate.netnih.gov For example, combining topoisomerase inhibition with the targeting of signaling proteins like those in the PI3K/Akt or MAPK/ERK pathways could lead to synergistic anticancer effects. nih.gov

Advanced Synthetic Methodologies for Diversification and Optimization

The ability to synthesize a diverse library of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While classical methods for acridine synthesis like the Bernthsen and Ullmann reactions have been widely used, modern synthetic chemistry offers more efficient and versatile approaches. nih.govpharmaguideline.com

Recent advancements include microwave-assisted synthesis and the use of novel catalysts, which can accelerate reaction times and improve yields. rsc.org Modular approaches, such as the one developed by Lin and colleagues involving photo-excitation and copper-mediated cascade annulation, allow for the facile synthesis of a wide range of structurally diverse acridine derivatives. chemistryviews.org These advanced methods will be instrumental in creating novel analogs of this compound with improved potency and selectivity. chemistryviews.org

| Synthetic Method | Description | Advantages |

| Bernthsen Synthesis | Condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.govpharmaguideline.com | A classic method for producing 9-substituted acridines. |

| Ullmann Condensation | Condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by cyclization. nih.gov | A prevalent method for producing the acridine core. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. rsc.org | Reduced reaction times, often leading to higher yields and cleaner products. rsc.org |

| Modular Cascade Annulation | A one-pot method involving photo-excitation of o-alkyl nitroarenes and a copper-induced cascade. chemistryviews.org | Simplifies the synthesis of diverse and multi-substituted acridines. chemistryviews.org |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully elucidate the mechanism of action of this compound, a systems-level understanding of its cellular effects is necessary. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), can provide a holistic view of the biological pathways perturbed by the compound. mdpi.com

By employing these approaches, researchers can identify not only the primary target but also the downstream signaling cascades and off-target effects. mdpi.com This comprehensive understanding is crucial for predicting both the therapeutic efficacy and potential toxicities of the compound, paving the way for more personalized and effective treatment strategies. mdpi.com

Design of Targeted Delivery Systems

While highly potent, many cytotoxic agents suffer from a lack of specificity, leading to damage of healthy tissues and undesirable side effects. Targeted drug delivery systems aim to concentrate the therapeutic agent at the site of disease, thereby enhancing its efficacy and reducing systemic toxicity. rsc.org

For acridine derivatives, various delivery strategies are being explored. These include the development of prodrugs that are activated specifically in the tumor microenvironment and the use of nanocarriers, such as liposomes or antibody-drug conjugates (ADCs), to deliver the compound directly to cancer cells. researchgate.netdigitellinc.com For example, platinum-acridine hybrids have been developed as prodrugs to improve their pharmacological properties. digitellinc.com The inherent fluorescence of the acridine core can also be exploited for imaging and tracking the drug's distribution within the body. researchgate.net

Addressing Challenges in Acridine Research

Despite their therapeutic potential, acridine-based drugs face several challenges. One of the primary concerns is their potential toxicity and side effects, which can be attributed to their mechanism of action as DNA intercalators. nih.gov The development of drug resistance is another significant hurdle that can limit their long-term clinical utility. nih.gov

Future research must focus on designing acridine derivatives with improved safety profiles and the ability to overcome resistance mechanisms. This may involve creating non-intercalating acridines that act on specific protein targets or developing combination therapies that target multiple pathways simultaneously. nih.gov Addressing the hydrolytic instability of some acridine derivatives is also an important consideration in their development as therapeutic agents. mdpi.com

Q & A

Q. What are the established synthetic routes for 9-(Benzylthio)-2,7-dimethoxyacridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 9-position of the acridine core. For example, thiol-containing reagents (e.g., benzyl mercaptan) react with halogenated precursors (e.g., 9-chloro-2,7-dimethoxyacridine) under basic conditions. Optimization requires monitoring reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acridine:thiol). Purity can be verified via HPLC (C18 column, methanol/water gradient) and NMR (aromatic proton integration). For reproducibility, inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thioether bond .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzylthio protons at δ 4.2–4.5 ppm; methoxy groups at δ 3.8–4.0 ppm). UV-Vis spectra (λmax ~350–400 nm) confirm π-conjugation.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsion stresses. Compare experimental data (CCDC deposition codes) with density functional theory (DFT)-optimized structures to validate geometry .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported fluorescence quantum yields of acridine derivatives like this compound?

- Methodological Answer : Discrepancies in fluorescence data often arise from solvent polarity, aggregation effects, or impurities. To resolve:

- Solvent Screening : Test in aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents.

- Concentration Dependence : Dilute solutions (10⁻⁶–10⁻⁵ M) minimize aggregation.

- Purification : Use preparative HPLC to isolate isomers or byproducts.

- Reference Standards : Calibrate against known fluorophores (e.g., quinine sulfate) .

Q. How does this compound interact with biological macromolecules, and what assays validate its intercalation potential?

- Methodological Answer : Acridine derivatives intercalate into DNA via planar aromatic systems. Experimental approaches:

- UV-Vis Titration : Hypochromism and bathochromic shifts in DNA-bound states.

- Viscosity Measurements : Increased DNA solution viscosity confirms intercalation.

- Cell-Based Assays : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) validate biological activity. Compare with known intercalators (e.g., amsacrine) .

Q. What computational methods predict the mutagenic potential of this compound, and how do results align with Ames test data?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., Derek Nexus) to predict DNA adduct formation.

- Ames Test : Plate incorporation assays with Salmonella strains (TA98, TA100) ± metabolic activation (S9 fraction). Compare with structurally related acridines (e.g., ICR-191, a known mutagen ).

- Data Interpretation : Discrepancies between computational and experimental results may stem from metabolic pathways not modeled in silico.

Methodological Challenges and Solutions

Q. How should researchers design studies to resolve conflicting reports on the compound’s photostability under varying experimental conditions?

- Answer :

- Controlled Irradiation : Use calibrated light sources (e.g., Xenon arc lamps) with intensity matched to solar spectra.

- Degradation Monitoring : Track decomposition via LC-MS and quantify half-life (t₁/₂) in PBS vs. organic solvents.

- Radical Scavengers : Add antioxidants (e.g., ascorbic acid) to test oxidation pathways .

Q. What strategies mitigate synthetic byproducts during benzylthio-group incorporation?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.